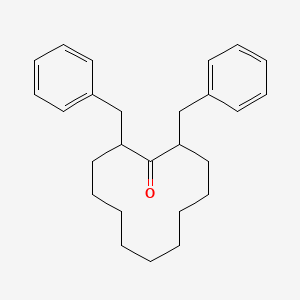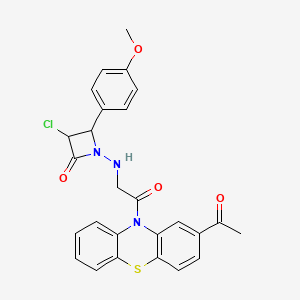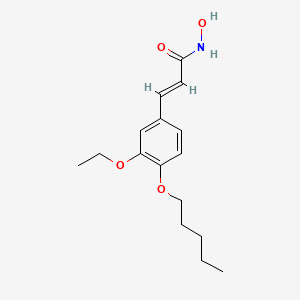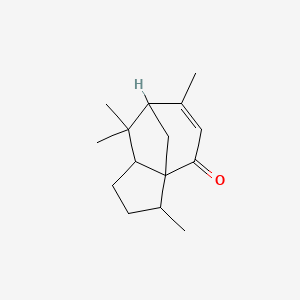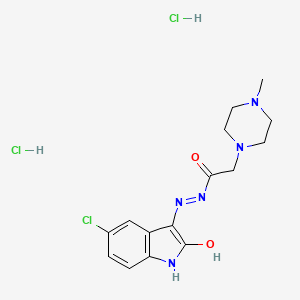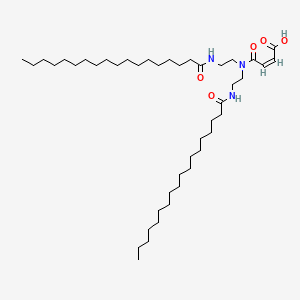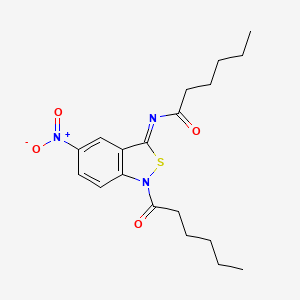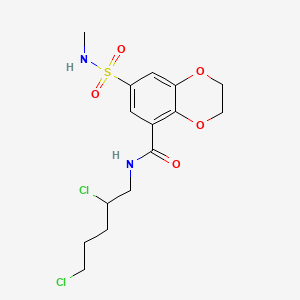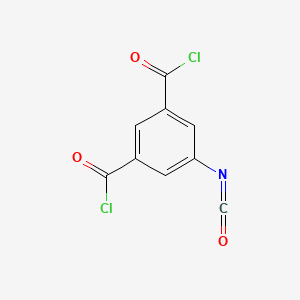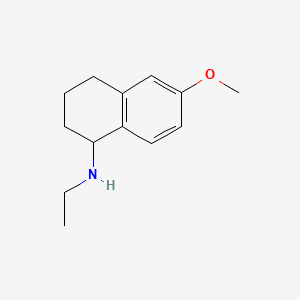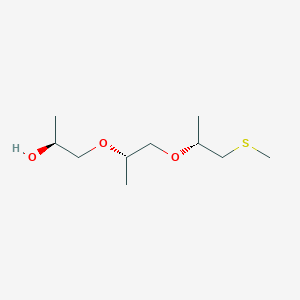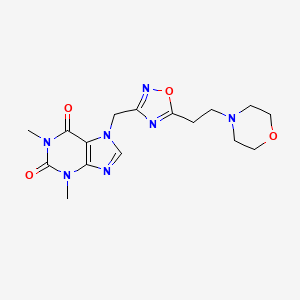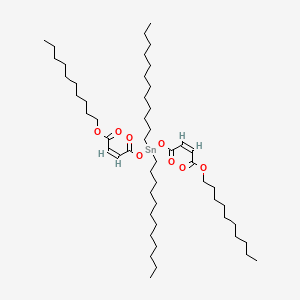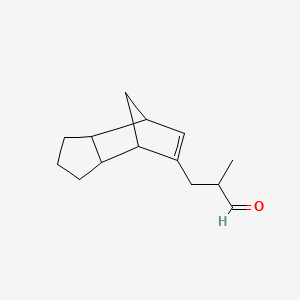
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is a complex organic compound with a unique structure. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties and reactivity
Scientific Research Applications
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3,3a,4,7,7a-Hexahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde can be compared to other similar compounds such as:
- 4,7-Methano-1H-indene, octahydro-
- Tricyclo[5.2.1.02,6]decane
- Tetrahydrodicyclopentadiene
These compounds share structural similarities but differ in their chemical properties and reactivity. The unique structure of this compound gives it distinct advantages in certain applications, such as increased stability and specific reactivity .
Properties
CAS No. |
94231-54-6 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-3-(8-tricyclo[5.2.1.02,6]dec-8-enyl)propanal |
InChI |
InChI=1S/C14H20O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h6,8-9,11-14H,2-5,7H2,1H3 |
InChI Key |
MYGSQSSMAQWWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2CC1C3C2CCC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


